3-(BENZENESULFONYL)-N-(PYRIDIN-3-YL)PROPANAMIDE
Overview
Description
3-(BENZENESULFONYL)-N-(PYRIDIN-3-YL)PROPANAMIDE is an organic compound that features a sulfone group attached to a phenyl ring, a pyridine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(PYRIDIN-3-YL)PROPANAMIDE typically involves the following steps:
Formation of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonation of benzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base.
Attachment to the Pyridine Ring: The phenylsulfonyl group is then attached to the pyridine ring through a nucleophilic aromatic substitution reaction.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through the reaction of the intermediate with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-(PYRIDIN-3-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(BENZENESULFONYL)-N-(PYRIDIN-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(PYRIDIN-3-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Another sulfone-containing compound with similar reactivity.
N-phenylsulfonyl oxazolidine: A compound with a similar sulfone group but different overall structure.
Uniqueness
3-(BENZENESULFONYL)-N-(PYRIDIN-3-YL)PROPANAMIDE is unique due to the presence of both a pyridine ring and a propanamide moiety, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-pyridin-3-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(16-12-5-4-9-15-11-12)8-10-20(18,19)13-6-2-1-3-7-13/h1-7,9,11H,8,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZWTPUVSLSPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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